2-(Difluoromethyl)isonicotinic acid
Overview
Description
2-(Difluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at the 2-position are replaced by difluoromethyl groups.
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have significant anti-mycobacterial activity
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase
Biochemical Pathways
It is known that isoniazid, a derivative of isonicotinic acid, interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This suggests that 2-(Difluoromethyl)isonicotinic acid might also affect similar biochemical pathways.
Pharmacokinetics
It is known that isoniazid, a derivative of isonicotinic acid, is well absorbed orally and widely distributed throughout body tissues and fluids . The metabolism of isoniazid involves acetylation, a process that varies among individuals and can affect the drug’s efficacy and side effects
Result of Action
It is known that isoniazid, a derivative of isonicotinic acid, has bactericidal activity against rapidly growing mycobacteria and bacteriostatic activity against slow-growing mycobacteria
Action Environment
It is known that the efficacy of isoniazid, a derivative of isonicotinic acid, can be affected by the patient’s acetylator status . This suggests that genetic factors, which can be considered part of the action environment, may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid derivatives have been used in various biochemical applications
Cellular Effects
It is known that isonicotinic acid derivatives can have various effects on cell function .
Molecular Mechanism
It is known that difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .
Temporal Effects in Laboratory Settings
It is known that the solubility of isonicotinic acid in various organic solvents has been analyzed .
Metabolic Pathways
The metabolic pathways that 2-(Difluoromethyl)isonicotinic acid is involved in are not well-documented in the literature. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)isonicotinic acid typically involves the introduction of the difluoromethyl group into the isonicotinic acid framework. One common method is the difluoromethylation of isonicotinic acid using difluorocarbene precursors. This reaction can be carried out under various conditions, including the use of metal catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethylated amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, amines, and substituted isonicotinic acids.
Scientific Research Applications
2-(Difluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)isonicotinic acid include:
Isonicotinic acid: The parent compound, which lacks the difluoromethyl group.
Nicotinic acid: Another isomer with a carboxyl group at the 3-position.
Picolinic acid: An isomer with a carboxyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKYGVQHXXTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729353 | |
Record name | 2-(Difluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-14-0 | |
Record name | 2-(Difluoromethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethyl)isonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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